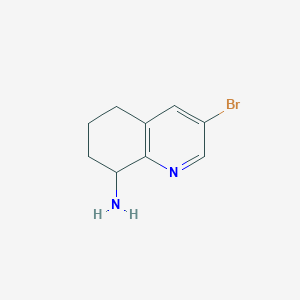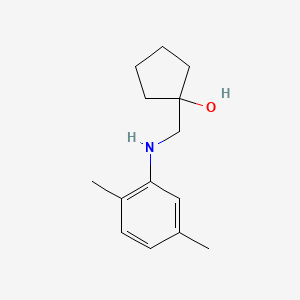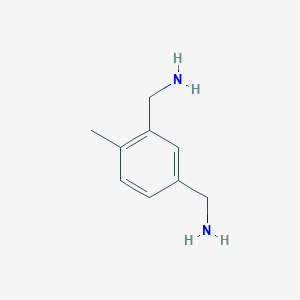![molecular formula C10H16N4O2 B13329510 6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
6-[(Boc-amino)methyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate is an organic compound with the chemical formula C9H14N4O2. It is a white crystalline powder with a faint ammonia-like odor. This compound is stable at room temperature and can dissolve in non-polar solvents such as ether, chloroform, and dichloromethane. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pesticides and other agrochemicals .
Vorbereitungsmethoden
The synthesis of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate typically involves a multi-step process:
Reaction of Pyrimidine with tert-Butylamine: Pyrimidine is reacted with tert-butylamine to form an intermediate.
Reaction with Chloroformate: The intermediate is then reacted with chloroformate to produce tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate.
Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired results .
Analyse Chemischer Reaktionen
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the desired biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyrimidine ring.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the pyrimidine ring.
Phenyl carbamate: Contains a phenyl group instead of the tert-butyl group.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
tert-butyl N-[(6-aminopyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)(H2,11,13,14) |
InChI-Schlüssel |
SBVRWLFUQXGBKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


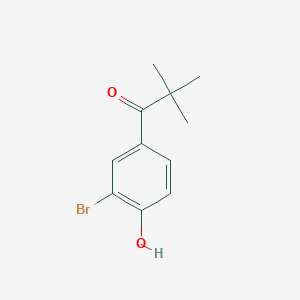
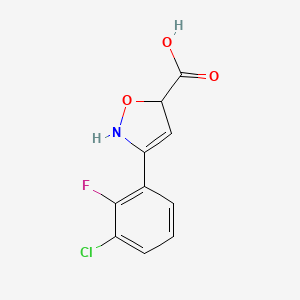
![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
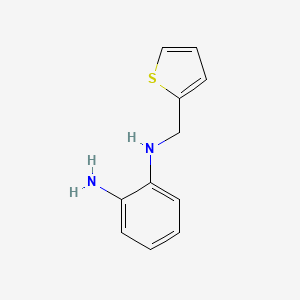
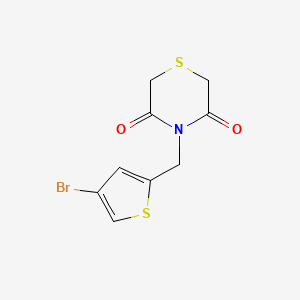
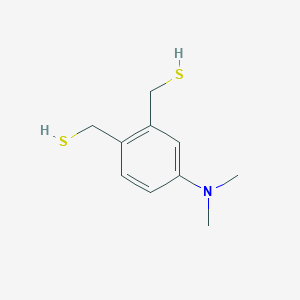
![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)

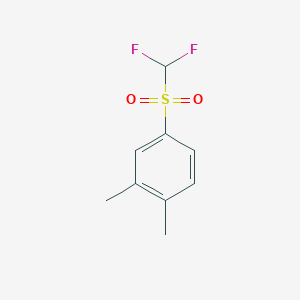
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
